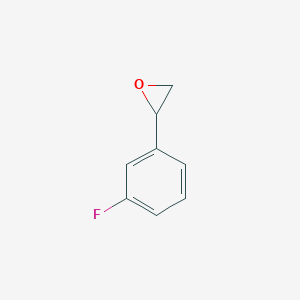

2-(3-Fluorophenyl)oxirane

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-fluorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBRZCKMGQHNJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571078 | |

| Record name | 2-(3-Fluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18511-63-2 | |

| Record name | 2-(3-Fluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-fluorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Spectroscopic Data of 3-Fluorostyrene Oxide

Introduction to 3-Fluorostyrene Oxide and its Spectroscopic Importance

3-Fluorostyrene oxide, a fluorinated derivative of styrene oxide, is a molecule of significant interest in synthetic chemistry and drug development. The introduction of a fluorine atom onto the aromatic ring can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable modification in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized 3-fluorostyrene oxide, ensuring the reliability of subsequent biological and chemical studies.

This guide will delve into the predicted Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for 3-fluorostyrene oxide. The interpretations are grounded in the fundamental principles of spectroscopy and draw heavily from the known spectral data of its parent compounds, styrene oxide and 3-fluorostyrene.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic signatures of 3-fluorostyrene oxide. The causality behind the predicted peak positions and splitting patterns is explained, providing a logical framework for spectral interpretation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. For 3-fluorostyrene oxide, the IR spectrum is expected to be characterized by the absence of strong absorptions for hydroxyl (O-H) and carbonyl (C=O) groups, and the presence of characteristic bands for the epoxide ring, the aromatic ring, and the C-F bond.[1]

Table 1: Predicted IR Absorption Bands for 3-Fluorostyrene Oxide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~3000-2900 | Medium | Epoxide C-H stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1250 | Strong | Asymmetric C-O-C stretch (epoxide) |

| ~1150 | Strong | C-F stretch |

| ~880 | Medium | Symmetric C-O-C stretch (epoxide ring breathing) |

| ~780 | Strong | Aromatic C-H out-of-plane bend (meta-substitution) |

The C-O stretching vibrations of the epoxide ring are typically found in the 1000-1300 cm⁻¹ region.[2] Phenyl alkyl ethers, a related class of compounds, show two strong absorbances for C-O stretching at 1050 and 1250 cm⁻¹.[3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 3-fluorostyrene oxide is predicted to show distinct signals for the protons of the epoxide ring and the aromatic ring. The chemical shifts and coupling patterns provide detailed information about the connectivity and stereochemistry of the molecule. The protons on the carbon adjacent to the ether oxygen in epoxides typically appear in the 2.5-3.5 ppm range.[2][3][4]

Table 2: Predicted ¹H NMR Chemical Shifts and Couplings for 3-Fluorostyrene Oxide

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ha | ~2.7 | dd | J_ab ≈ 5.5, J_ac ≈ 2.5 |

| Hb | ~3.1 | dd | J_ba ≈ 5.5, J_bc ≈ 4.0 |

| Hc | ~3.8 | dd | J_ca ≈ 2.5, J_cb ≈ 4.0 |

| Ar-H | ~6.9-7.4 | m | - |

The diastereotopic protons of the epoxide's methylene group (Ha and Hb) will exhibit geminal coupling and vicinal coupling to the benzylic proton (Hc).[4] The electron-withdrawing nature of the aromatic ring deshields the benzylic proton in the epoxide.[1] The aromatic protons will show a complex multiplet pattern due to their different chemical environments and coupling to each other and to the fluorine atom.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of 3-fluorostyrene oxide. The carbons of the epoxide ring are expected to resonate at a higher field compared to typical ethers due to ring strain, generally in the 40-60 ppm range.[1][2]

Table 3: Predicted ¹³C NMR Chemical Shifts for 3-Fluorostyrene Oxide

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Cα (CH) | ~52 |

| Cβ (CH₂) | ~46 |

| C1' (C-F) | ~163 (d, ¹J_CF ≈ 245 Hz) |

| C2' | ~114 (d, ²J_CF ≈ 21 Hz) |

| C3' | ~140 (d, ³J_CF ≈ 7 Hz) |

| C4' | ~122 (d, ⁴J_CF ≈ 2 Hz) |

| C5' | ~130 (d, ³J_CF ≈ 8 Hz) |

| C6' | ~116 (d, ²J_CF ≈ 22 Hz) |

The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹J_CF), and the other aromatic carbons will exhibit smaller two-, three-, and four-bond couplings to the fluorine.

Mass Spectrometry (MS)

Mass spectrometry of 3-fluorostyrene oxide is expected to show a molecular ion peak corresponding to its molecular weight (C₈H₇FO, MW: 138.14 g/mol ). The fragmentation pattern will be influenced by the stability of the resulting carbocations.

Table 4: Predicted Key Fragments in the Mass Spectrum of 3-Fluorostyrene Oxide

| m/z | Proposed Fragment |

| 138 | [M]⁺ (Molecular Ion) |

| 109 | [M - CHO]⁺ |

| 96 | [C₆H₄F]⁺ |

| 77 | [C₆H₅]⁺ |

The fragmentation is likely to initiate with the cleavage of the epoxide ring.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating systems, ensuring high-quality and reproducible results.

Synthesis of 3-Fluorostyrene Oxide

A common method for the epoxidation of alkenes is the reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Protocol:

-

Dissolve 3-fluorostyrene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Data Acquisition

Infrared (IR) Spectroscopy:

-

Prepare a thin film of the purified 3-fluorostyrene oxide on a salt plate (NaCl or KBr).

-

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Perform a background scan prior to sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 10-20 mg of the purified sample in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Use standard acquisition parameters, ensuring a sufficient number of scans for good signal-to-noise ratio, especially for the ¹³C spectrum.

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via a direct infusion or through a Gas Chromatography (GC) or Liquid Chromatography (LC) system.

-

Acquire the mass spectrum using Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).

Visualization of Key Structural and Spectroscopic Relationships

The following diagrams illustrate the structure of 3-fluorostyrene oxide and a conceptual workflow for its synthesis and characterization.

Caption: Molecular structure of 3-fluorostyrene oxide.

Caption: Workflow for synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a detailed and scientifically grounded prediction of the spectroscopic data for 3-fluorostyrene oxide. By leveraging the known spectral features of epoxides and fluorinated aromatic compounds, a comprehensive and reliable spectroscopic profile has been constructed. The provided experimental protocols offer a clear path for the synthesis and characterization of this important molecule. This document serves as a valuable resource for researchers and scientists, enabling them to confidently identify and characterize 3-fluorostyrene oxide in their synthetic and drug discovery endeavors.

References

-

Oregon State University. (2020, February 7). Epoxide Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, February 3). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]

-

PubChem. 3-Fluorostyrene. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 15). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

-

SpectraBase. 3-Fluorostyrene. Retrieved from [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

PubChem. 4-Fluorostyrene oxide. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

ACS Publications. Effects of para-substituents on the mechanisms of solvolysis of styrene oxides. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

CAS number and molecular weight of 2-(3-Fluorophenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Fluorophenyl)oxirane is a fluorinated epoxide that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. The incorporation of a fluorine atom onto the phenyl ring of the oxirane structure imparts unique physicochemical properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive overview of 2-(3-Fluorophenyl)oxirane, detailing its chemical properties, synthesis, reactivity, and applications as a key building block in the creation of novel therapeutic agents.

Core Molecular Identifiers and Properties

A foundational understanding of a chemical entity begins with its fundamental identifiers and physical characteristics.

| Property | Value | Source |

| CAS Number | 18511-63-2 | [1] |

| Molecular Formula | C₈H₇FO | [1] |

| Molecular Weight | 138.14 g/mol | [1] |

| IUPAC Name | 2-(3-fluorophenyl)oxirane | [1] |

| Synonyms | 3-Fluorostyrene oxide |

Synthesis and Manufacturing

The synthesis of 2-(3-Fluorophenyl)oxirane is a critical aspect of its utility. The primary and most common method involves the epoxidation of 3-fluorostyrene. This reaction can be achieved through various established epoxidation protocols.

General Epoxidation Workflow

Sources

Introduction: The Transformative Influence of Fluorine on Epoxides

An In-Depth Technical Guide to the Physical and Chemical Properties of Fluorinated Epoxides

Epoxides are indispensable three-membered cyclic ethers that serve as versatile building blocks in organic synthesis. Their inherent ring strain makes them susceptible to ring-opening reactions, providing a powerful platform for constructing complex molecular architectures. The strategic introduction of fluorine—the most electronegative element—into the epoxide scaffold dramatically alters its fundamental properties, creating a class of compounds known as fluorinated epoxides. These molecules exhibit unique reactivity and physical characteristics that are highly sought after in medicinal chemistry, materials science, and drug development.[1][2][3]

The substitution of hydrogen with fluorine imparts profound changes due to the high C-F bond strength (around 116 kcal/mol), the small van der Waals radius of fluorine (1.47 Å), and its powerful electron-withdrawing inductive effect.[3][4] This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the physical and chemical properties of fluorinated epoxides. We will delve into how fluorine substitution modulates reactivity, the mechanistic nuances of their characteristic ring-opening reactions, and their applications as advanced synthetic intermediates.

Core Physicochemical Properties

The presence of fluorine atoms or fluorinated moieties (e.g., -CF₃) fundamentally reshapes the physical nature of the epoxide molecule.

Electronic Effects and Molecular Structure

The dominant feature of a C-F bond is its extreme polarity, which results in a strong inductive electron-withdrawing effect (-I effect). When positioned adjacent to an epoxide ring, this effect polarizes the C-C and C-O bonds, increasing the electrophilicity of the ring carbons. This electronic perturbation is the primary driver behind the unique reactivity of fluorinated epoxides compared to their hydrocarbon analogs.[5][6][7] The presence of the strained three-membered ring, combined with the electron-withdrawing nature of fluorine, creates a highly activated system.[7]

Caption: Inductive effect of fluorine on an epoxide ring.

Surface Properties and Thermal Stability

Fluorination significantly lowers the surface energy of materials.[8][9] Consequently, polymers and coatings derived from fluorinated epoxides exhibit enhanced hydrophobicity, oleophobicity, and chemical resistance.[10] The strong C-F bond also contributes to increased thermal stability in the resulting polymers.[11][12] Research has shown that curing epoxy resins with fluorinated agents can produce surfaces with very low free surface energies, a desirable property for creating non-stick and low-friction materials.[8] Molecular dynamics simulations have been used to study how modifying fluorinated epoxy resins can improve their thermal and mechanical properties for high-performance applications.[11][13]

Spectroscopic Signatures

Identifying fluorinated epoxides spectroscopically relies on recognizing key features:

-

IR Spectroscopy: Like non-fluorinated epoxides, they lack strong, characteristic bands for C=O or O-H, but will show C-O stretching in the 1000-1300 cm⁻¹ fingerprint region. The presence of strong C-F stretching bands, typically between 1000 and 1400 cm⁻¹, is a key indicator.[14]

-

¹H NMR Spectroscopy: Protons on the epoxide ring are shifted upfield due to ring strain, typically appearing in the 2.0-3.5 ppm range.[14] The presence of fluorine causes significant coupling (J-coupling), leading to complex splitting patterns for nearby protons.

-

¹³C NMR Spectroscopy: Epoxide carbons appear at a higher field (45-55 ppm) compared to acyclic ethers due to ring strain.[14] Carbons directly bonded to fluorine will show a large one-bond C-F coupling constant and a significant downfield shift.

-

¹⁹F NMR Spectroscopy: This is the most definitive technique for characterizing these compounds, providing information on the chemical environment of each fluorine atom.[4][15]

Chemical Reactivity: The Centrality of Ring-Opening

While stable enough for storage, the combination of ring strain and fluorine's inductive effect renders fluorinated epoxides highly susceptible to nucleophilic ring-opening reactions.[4][16] This reactivity is the cornerstone of their synthetic utility. The regioselectivity of the attack—which carbon of the epoxide is targeted—is a critical consideration and is influenced by the substrate's structure, the nucleophile, and the reaction conditions.

Regioselectivity: A Tale of Two Carbons

The incoming nucleophile can attack either the α-carbon (adjacent to the oxygen but further from the fluorine) or the β-carbon (directly attached to the fluorine).

-

Attack at the α-Position: This pathway is often favored with fluorine-containing substituents like -CF₃. The strong electron-withdrawing nature of the CF₃ group makes the adjacent β-carbon electron-deficient but also sterically hindered and electronically repulsive to an incoming nucleophile. Therefore, the attack occurs at the less substituted, more accessible α-position in a classic Sₙ2-type mechanism.[5][6]

-

Attack at the β-Position: In cases with a single fluorine atom, the reaction can be more complex. The attack site depends on a delicate balance between steric hindrance and the electronic stabilization of a potential carbocation-like transition state. Under acidic conditions or with substrates that can stabilize a positive charge (e.g., benzylic epoxides), the reaction may have more Sₙ1 character, favoring attack at the more substituted carbon.

Caption: Favored α-attack in CF₃-substituted epoxides.

Ring-Opening with Fluoride Anion

One of the most valuable transformations is the ring-opening of epoxides with a fluoride source to generate β-fluoroalcohols. This reaction is a cornerstone for incorporating fluorine into bioactive molecules.[17] However, "naked" fluoride is highly basic and can be difficult to handle.[1]

Key reagents and strategies include:

-

HF-based Reagents: Olah's reagent (pyridine·9HF) is highly effective but corrosive.[1][4]

-

Ammonium Fluorides: Tetrabutylammonium fluoride (TBAF) is a common, milder source of fluoride.[17]

-

Latent Fluoride Sources: Dual-catalyst systems using benzoyl fluoride as a latent source of HF in situ have been developed to achieve highly enantioselective ring-openings under mild conditions.[1][18]

-

Metal Fluorides: [¹⁸F]FeF species, generated from [¹⁸F]HF, have been successfully used for the radiofluorination of sterically hindered epoxides, which is crucial for synthesizing PET imaging agents.[19]

This reaction's regioselectivity is highly dependent on the system. For instance, [¹⁸F]FeF methods tend to incorporate fluoride at the more substituted carbon, whereas other catalytic systems may favor the less-substituted position.[19]

Ring-Opening with Other Nucleophiles

Fluorinated epoxides react readily with a wide range of carbon and heteroatom nucleophiles.

-

Carbon Nucleophiles: The activation of fluorinated epoxides is often necessary. While strong organometallics can be used, milder conditions are preferable. Fluorinated alcohols, such as hexafluoroisopropanol (HFIP), have emerged as powerful solvents and promoters for these reactions.[16][20] They activate the epoxide through strong hydrogen bonding without being nucleophilic themselves, facilitating reactions with weaker carbon nucleophiles like indoles and terminal alkynes.[16]

-

Heteroatom Nucleophiles (N, S, O): Amines, thiols, and alcohols readily open fluorinated epoxides, typically following an Sₙ2 mechanism to yield 2-substituted-3-hydroxyesters with high anti-stereoselectivity.[5][6] These reactions provide straightforward access to valuable fluorinated amino alcohols and thioalcohols.

Table 1: Summary of Ring-Opening Reactions and Conditions

| Nucleophile | Reagent/Catalyst/Solvent | Typical Regioselectivity | Key Application |

| Fluoride (F⁻) | Pyridine·9HF, TBAF, [¹⁸F]FeF | Substrate and catalyst dependent | Synthesis of β-fluoroalcohols, PET tracers[1][17][19] |

| Carbon (Indoles) | Hexafluoroisopropanol (HFIP) | Attack at more substituted (benzylic) carbon | C-C bond formation[16] |

| Nitrogen (Amines) | Neat or in polar solvent | Sₙ2 attack at the α-carbon | Synthesis of fluorinated amino alcohols[5][6] |

| Sulfur (Thiols) | Base catalyst (e.g., Et₃N) | Sₙ2 attack at the α-carbon | Synthesis of fluorinated thioalcohols[5][6] |

Synthetic Methodologies

The preparation of fluorinated epoxides is a critical first step. Common methods include:

-

Epoxidation of Fluoroolefins: Direct oxidation of fluorine-containing alkenes using oxidizing agents like m-CPBA or sodium hypochlorite (NaOCl·5H₂O) is a straightforward approach.[4][5][6]

-

From α-Fluorosulfoximines: A lesser-known but effective method involves the reaction between α-fluorosulfoximines and ketones.[4]

-

Darzens Reaction: This involves the reaction of a ketone with a fluorinated halo-compound in the presence of a base.[4]

-

From Fluorohalohydrins: Treatment of a fluorohalohydrin with a base induces intramolecular cyclization to form the epoxide.[4]

Experimental Protocol: Ring-Opening of a CF₃-Epoxyester with an Amine

This protocol is representative of the nucleophilic ring-opening of a fluorinated epoxide, a common transformation in medicinal chemistry.[5][6]

Objective: To synthesize an anti-2-amino-3-hydroxy-3-(trifluoromethyl)propanoate.

Materials:

-

Ethyl 3-(trifluoromethyl)-2,3-epoxypropanoate (1.0 equiv)

-

p-Anisidine (1.2 equiv)

-

Ethanol (as solvent)

-

Round-bottom flask with magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a solution of the fluorinated epoxyester in ethanol, add p-anisidine at room temperature.

-

Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using ¹⁹F NMR spectroscopy or thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute aqueous HCl to remove excess amine, followed by a brine wash. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Analysis: Purify the crude product by flash column chromatography on silica gel to afford the pure β-amino-α-hydroxy ester. Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and stereochemistry.

Caption: Workflow for amine ring-opening of a fluorinated epoxide.

Conclusion

Fluorinated epoxides represent a unique and powerful class of synthetic intermediates. The introduction of fluorine fundamentally alters their physical properties, leading to materials with low surface energy and high thermal stability. More importantly, fluorine's profound inductive effect activates the epoxide ring, enabling a rich chemistry of regioselective ring-opening reactions. These transformations, particularly with fluoride, carbon, and heteroatom nucleophiles, provide reliable access to complex fluorinated molecules that are of high value in drug discovery, PET imaging, and advanced materials development. A thorough understanding of the interplay between electronic effects, steric factors, and reaction conditions is paramount for any scientist seeking to harness the full synthetic potential of these remarkable building blocks.

References

-

Dover, T. L. et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkat USA. [Link]

-

Furuya, T., Kamlet, A. S., & Ritter, T. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. The Doyle Group. [Link]

-

Ni, C., Hu, M., & Hu, J. (2010). Efficient Synthesis and Ring-Opening Reactions of Monofluorinated Epoxides Derived from α-Fluorosulfoximines. Advanced Synthesis & Catalysis. [Link]

-

Bernard-Gauthier, V., et al. (2017). Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. PMC - NIH. [Link]

-

Furuya, T., Kamlet, A. S., & Ritter, T. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). Ring opening of fluorinated epoxides 22 and 24 with pyridine/9HF. ResearchGate. [Link]

-

Ma, J., et al. (2019). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. PMC - NIH. [Link]

-

Wang, Z., et al. (2021). Molecular Dynamics Simulation for the Effect of Fluorinated Graphene Oxide Layer Spacing on the Thermal and Mechanical Properties of Fluorinated Epoxy Resin. PMC - NIH. [Link]

-

Yan, N., et al. (2016). Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines. RSC Publishing. [Link]

-

National University of Singapore. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [Link]

-

Ma, J., et al. (2019). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journals. [Link]

-

McDonald, F. (2021). Fluorinated alcohols: Powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. ResearchGate. [Link]

-

ScholarBank@NUS. (n.d.). Fluorination of epoxy surfaces by a physical method. ScholarBank@NUS. [Link]

-

ResearchGate. (n.d.). Chemical structures of the fluorinated epoxides used. ResearchGate. [Link]

-

Wikipedia. (n.d.). Epoxy. Wikipedia. [Link]

-

Lucía, C., et al. (2021). Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K. RSC Publishing. [Link]

-

Priola, A., et al. (2003). Fluorinated epoxides as surface modifying agents of UV‐curable systems. ResearchGate. [Link]

-

Alaaeddine, A., et al. (2022). Synthesis and characterization of original fluorinated bis-cyclic carbonates and xanthates from a fluorinated epoxide. Comptes Rendus de l'Académie des Sciences. [Link]

-

Romain, C., et al. (2020). Recoverable Fluorination Accelerates Ring‐Opening Copolymerisation and Enables Post‐Polymerisation‐Modification of Polyesters. PMC - NIH. [Link]

-

Wang, Z., et al. (2021). Molecular Dynamics Simulation for the Effect of Fluorinated Graphene Oxide Layer Spacing on the Thermal and Mechanical Properties of Fluorinated Epoxy Resin. MDPI. [Link]

-

Církva, V. (2000). Fluorinated epoxides. ResearchGate. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Oregon State University. (n.d.). Spectroscopy of Ethers and Epoxides. Oregon State University. [Link]

-

ResearchGate. (n.d.). REACTION CHEMISTRY OF EPOXIDES WITH FLUORINATED CARBOXYLIC ACIDS. ResearchGate. [Link]

-

Griffith, J. R., et al. (1984). Fluoro Epoxies: Surface Properties and Applications. Industrial & Engineering Chemistry Product Research and Development. [Link]

-

Tarrant, P., & Stamp, E. (1962). Notes - The Preparation and Properties of Some Fluorine-Containing Epoxides. The Journal of Organic Chemistry. [Link]

-

Minisini, B., & Rolere, S. (2018). Influence of the chemical composition and formulation of fluorinated epoxy resin on its surface characteristics. CNRS. [Link]

-

Adtech Polymer Engineering Ltd. (n.d.). Fluoropolymer properties: Why so unique? Adtech Polymer Engineering Ltd. [Link]

Sources

- 1. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 2. sciencedaily.com [sciencedaily.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]

- 7. Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP06033J [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Dynamics Simulation for the Effect of Fluorinated Graphene Oxide Layer Spacing on the Thermal and Mechanical Properties of Fluorinated Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. adtech.co.uk [adtech.co.uk]

- 13. mdpi.com [mdpi.com]

- 14. Spectroscopy of Ethers and Epoxides [sites.science.oregonstate.edu]

- 15. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 16. arkat-usa.org [arkat-usa.org]

- 17. Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

1H NMR and 13C NMR analysis of 2-(3-Fluorophenyl)oxirane

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-(3-Fluorophenyl)oxirane

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For drug development professionals and researchers working with fluorinated compounds, a precise understanding of their spectral characteristics is paramount. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(3-Fluorophenyl)oxirane, a common building block in medicinal chemistry. We will delve into the theoretical underpinnings and practical considerations for spectral interpretation, including the profound influence of the fluorine substituent on chemical shifts and coupling constants. This document serves as a field-proven guide, blending foundational principles with advanced, validated protocols to empower scientists in their analytical endeavors.

Introduction: The Analytical Significance of Fluorinated Oxiranes

The incorporation of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The oxirane (epoxide) ring, a strained three-membered heterocycle, is a versatile synthetic intermediate. Consequently, fluorinated epoxides like 2-(3-Fluorophenyl)oxirane are of significant interest in the synthesis of novel therapeutic agents.

Unambiguous structural characterization is the bedrock of chemical research and development. NMR spectroscopy provides an unparalleled level of structural detail, allowing for the precise mapping of atomic connectivity and stereochemistry. This guide focuses on demystifying the ¹H and ¹³C NMR spectra of 2-(3-Fluorophenyl)oxirane, with a special emphasis on interpreting the complex splitting patterns introduced by the fluorine atom.

Caption: Molecular structure of 2-(3-Fluorophenyl)oxirane with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-(3-Fluorophenyl)oxirane can be divided into two distinct regions: the aliphatic region for the oxirane protons and the aromatic region for the phenyl protons. The presence of a chiral center at C7 renders the two protons on C8 diastereotopic, leading to their chemical non-equivalence.

The Oxirane Ring Protons (Aliphatic Region)

Protons on an epoxide ring typically resonate in the range of δ 2.5–3.5 ppm.[1] The electronegative oxygen atom and ring strain contribute to this characteristic chemical shift. In 2-(3-Fluorophenyl)oxirane, we observe three distinct signals for the oxirane protons, designated H7, H8a, and H8b.

-

H7 (Benzylic Proton): This proton is attached to the same carbon as the phenyl ring (C7). It experiences deshielding from both the oxirane oxygen and the aromatic ring current, placing it furthest downfield among the aliphatic protons. It appears as a doublet of doublets (dd) due to coupling with the two diastereotopic protons on C8.

-

H8a and H8b (Methylene Protons): These two protons are chemically distinct. They couple to each other (geminal coupling, ²J) and to the benzylic proton H7 (vicinal coupling, ³J). This results in two separate signals, each appearing as a doublet of doublets.

Based on literature data for the compound in CDCl₃, the following assignments can be made.[2]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H7 | 3.86 | dd | 4.1, 2.5 |

| H8a | 3.15 | dd | 5.5, 4.1 |

| H8b | 2.76 | dd | 5.5, 2.5 |

The coupling network can be visualized as follows:

Caption: ¹H-¹H coupling network for the oxirane protons.

The 3-Fluorophenyl Protons (Aromatic Region)

The four aromatic protons resonate between δ 6.90 and 7.40 ppm. Their signals are complicated by both proton-proton (³JHH, ⁴JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) couplings. The electron-withdrawing fluorine atom influences the chemical shifts of the aromatic protons, with the effect diminishing with distance.

The expected splitting patterns are complex multiplets.[2]

-

H2, H6: These protons are ortho and para to the oxirane substituent, respectively, and ortho and meta to the fluorine.

-

H4, H5: These protons are meta and para to the oxirane substituent, respectively, and ortho and meta to the fluorine.

Definitive assignment in this region often requires 2D NMR techniques like COSY and NOESY, or computational prediction.[3][4]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides crucial information about the carbon skeleton. The key feature in the spectrum of 2-(3-Fluorophenyl)oxirane is the presence of carbon-fluorine (C-F) coupling, which splits the signals of the aromatic carbons.

The Oxirane Ring Carbons

The strained epoxide ring carbons typically appear in the δ 40–60 ppm region of the ¹³C NMR spectrum.[5][6]

-

C7 (Benzylic Carbon): Attached to the phenyl ring, this carbon is more deshielded than C8.

-

C8 (Methylene Carbon): This carbon is less substituted and appears slightly upfield.

The 3-Fluorophenyl Carbons

The six aromatic carbons appear in the δ 110–165 ppm range. The signal for each carbon is split into a doublet by the fluorine atom, with the magnitude of the coupling constant (JCF) depending on the number of bonds separating the carbon and fluorine atoms. One-bond couplings (¹JCF) are very large, while couplings over two, three, and four bonds are progressively smaller.[7]

The combination of chemical shift data and C-F coupling constants provides a powerful diagnostic tool for confirming the substitution pattern.

Summary of ¹³C NMR Data

The following table summarizes the experimentally determined ¹³C NMR data for 2-(3-Fluorophenyl)oxirane in CDCl₃.[2]

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (JCF, Hz) |

| C7 | 51.8 | d | ⁴JCF = 2.2 |

| C8 | 51.3 | s | - |

| C1 | 140.4 | d | ³JCF = 7.5 |

| C2 | 112.2 | d | ²JCF = 22.6 |

| C3 | 163.1 | d | ¹JCF = 246.0 |

| C4 | 115.1 | d | ²JCF = 21.2 |

| C5 | 130.1 | d | ³JCF = 8.3 |

| C6 | 121.3 | d | ⁴JCF = 2.9 |

The exceptionally large one-bond coupling constant for C3 (¹JCF = 246.0 Hz) is an unambiguous indicator of the carbon directly attached to the fluorine atom.

Advanced 2D NMR for Unambiguous Assignment

While 1D spectra provide a wealth of information, complex molecules benefit from 2D NMR experiments to resolve ambiguities and confirm assignments.

HSQC: Proton-Carbon Correlation

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of the carbons to which they are directly attached.[8][9] This is the most reliable method for assigning the protonated carbons.

-

A cross-peak will connect the ¹H signal at δ 3.86 (H7) with the ¹³C signal at δ 51.8 (C7).

-

Cross-peaks will connect the ¹H signals at δ 3.15 and δ 2.76 (H8a/H8b) with the single ¹³C signal at δ 51.3 (C8).

-

Correlations will also be observed between the aromatic protons and their respective carbons.

HMBC: Long-Range Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[8] This is invaluable for piecing together the molecular fragments.

Caption: Key expected HMBC correlations for structural verification.

Key expected HMBC correlations include:

-

From the benzylic proton H7 to the aromatic carbons C1, C2, and C6 , confirming the attachment of the oxirane to the phenyl ring.

-

From the oxirane methylene protons H8a/b to the benzylic carbon C7 and the ipso-carbon C1 .

-

From aromatic protons (e.g., H2) to the benzylic carbon C7 .

Experimental Protocols: A Self-Validating System

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.

Protocol: Sample Preparation

The quality of the sample directly impacts the quality of the spectrum. Suspended solids or paramagnetic impurities can degrade spectral resolution.[10]

-

Weighing: For a standard 5 mm NMR tube, weigh 5-25 mg of 2-(3-Fluorophenyl)oxirane for ¹H NMR, or 50-100 mg for ¹³C NMR.[11] The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

-

Dissolution: Dissolve the sample in approximately 0.6–0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small, clean vial.[11][12] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a signal for the spectrometer's field-frequency lock.[11]

-

Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean, high-quality NMR tube. This step is critical to remove any particulate matter.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.

Protocol: Data Acquisition

The following are general starting parameters for a modern NMR spectrometer (e.g., 400-600 MHz). These should be adjusted based on the specific instrument and sample concentration.

-

Instrument Setup: Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field to optimize homogeneity. Poor shimming results in broad and distorted spectral lines.

-

¹H NMR Acquisition:

-

Spectral Width (SW): ~12-16 ppm, centered around 6-7 ppm.

-

Acquisition Time (AT): 2–4 seconds. This influences the digital resolution.[13]

-

Relaxation Delay (D1): 1–5 seconds. A longer delay ensures full relaxation of nuclei for accurate quantification.

-

Number of Scans (NS): 8–16 scans. Sufficient for good signal-to-noise for a sample of this concentration.

-

-

¹³C{¹H} NMR Acquisition (Proton Decoupled):

-

Spectral Width (SW): ~220-240 ppm, centered around 100-120 ppm.

-

Acquisition Time (AT): 1–2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024–4096 scans. A significantly higher number of scans is required due to the low sensitivity of the ¹³C nucleus.[14]

-

-

2D NMR (HSQC/HMBC): Utilize standard, vendor-supplied pulse programs and parameter sets (e.g., hsqcedetgpsisp2.2 for an edited HSQC). The number of scans and increments in the indirect dimension will determine the experiment time and resolution.

Conclusion

The comprehensive NMR analysis of 2-(3-Fluorophenyl)oxirane is a prime example of leveraging modern spectroscopy for rigorous structural elucidation. The ¹H spectrum reveals the diastereotopicity of the methylene protons, while the ¹³C spectrum provides a definitive fingerprint through characteristic C-F coupling constants. By integrating 1D and 2D NMR techniques and adhering to robust experimental protocols, researchers can confidently and accurately characterize this and other fluorinated molecules, accelerating the pace of discovery in drug development and materials science.

References

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Atlanta NMR Consortium. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

- Sotorrios, L., et al. (2017). Supporting Information for "Regio- and Stereoselective Ring-Opening of 2-Aryl-Substituted Oxiranes with Indoles and Pyrroles". The Journal of Organic Chemistry. [This is a representative type of source; the provided link is to the main article's supporting information where such data is found. Direct links to SI files can be unstable. A direct link to the specific SI is provided for context: https://pubs.acs.org/doi/suppl/10.1021/acs.joc.7b00423/suppl_file/jo7b00423_si_001.pdf]

-

Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]

-

University of Alberta, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Wescott, C. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3791–3797. Retrieved from [Link]

-

University College London, Department of Chemistry. (n.d.). Sample Preparation. Retrieved from [Link]

-

Wescott, C. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. bioRxiv. Retrieved from [Link]

-

R-NMR, CERMAX. (n.d.). SOP data acquisition. Retrieved from [Link]

-

Larive, C. K., & Korir, A. K. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement? Chemistry LibreTexts. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Spectroscopy of Ethers and Epoxides. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Retrieved from [Link]

-

Schorn, C. (2002). NMR-Spectroscopy: Data Acquisition. Wiley-VCH. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR data (ppm) for synthetic epoxides 1-17. [Table from a publication]. Retrieved from [Link]

-

Oregon State University, Department of Chemistry. (n.d.). Spectroscopy of Ethers and Epoxides. Retrieved from [Link]

-

Wescott, C. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3791-3797. Retrieved from [Link]

-

Gonzalez, A., et al. (2000). The determination of the stereochemistry of epoxides located at the 5,6-positions of decalinic systems: An empirical method based on 13C NMR chemical shifts. ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Xia, W., & Budge, S. M. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Journal of the American Oil Chemists' Society, 93, 625-634. Retrieved from [Link]

-

Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 4035-4045. Retrieved from [Link]

-

G. E. O. et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain–Ligand Interactions. ACS Chemical Biology, 9(11), 2538-2544. Retrieved from [Link]

-

Schaefer, T., et al. (1987). Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of the conformational properties of the trifluoromethoxy group in the 4-fluoro derivative. Canadian Journal of Chemistry, 65(4), 873-877. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Miyake, Y., et al. (2014). New 1H NMR-Based Technique to Determine Epoxide Concentrations in Oxidized Oil. Journal of the American Oil Chemists' Society. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical 1H NMR chemical shifts of 1-4,(δ, ppm). [Table from a publication]. Retrieved from [Link]

-

Wray, V., et al. (1977). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of Magnetic Resonance, 27(1), 1-10. Retrieved from [Link]

-

Reddit. (2017). Carbon-fluorine spin coupling constants. Retrieved from [Link]

-

Kim, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12, 20288. Retrieved from [Link]

-

Tran, T. N., et al. (2018). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of the Arkansas Academy of Science, 72, 1. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Fluorophenyl)oxirane. Retrieved from [Link]

-

ResearchGate. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Retrieved from [Link]

-

Oregon State University, Department of Chemistry. (n.d.). Spectroscopic Identification of Ethers and Epoxides. Retrieved from [Link]

-

Miyake, Y., et al. (2015). New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Journal of the American Oil Chemists' Society, 92(2), 247-255. Retrieved from [Link]

-

Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

-

Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

-

Nagana Gowda, G. A., et al. (2015). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Magnetic Resonance in Chemistry, 53(2), 100-106. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-Fluorophenyl)oxirane. Retrieved from [Link]

-

Scribd. (n.d.). HSQC and HMBC. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Spectroscopy of Ethers and Epoxides [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 9. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organomation.com [organomation.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. r-nmr.eu [r-nmr.eu]

IUPAC name and synonyms for 2-(3-Fluorophenyl)oxirane

An In-Depth Technical Guide to 2-(3-Fluorophenyl)oxirane: Synthesis, Reactivity, and Applications

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, fluorinated building blocks are of paramount importance. The strategic introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. Among these valuable synthons, 2-(3-Fluorophenyl)oxirane stands out as a versatile intermediate. This guide provides a comprehensive technical overview of its chemical identity, synthesis, core reactivity, and applications, tailored for researchers and professionals in drug development.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of sound scientific research. 2-(3-Fluorophenyl)oxirane is known by several names, and its key identifiers are summarized below. The structure consists of a strained three-membered oxirane (epoxide) ring directly attached to a benzene ring bearing a fluorine atom at the meta position.

| Identifier | Value |

| IUPAC Name | 2-(3-fluorophenyl)oxirane[1] |

| Common Synonyms | 3-Fluorostyrene oxide; 1-(Epoxyethyl)-3-fluorobenzene |

| CAS Number | 18511-63-2[1] |

| Molecular Formula | C₈H₇FO[1] |

| Canonical SMILES | C1C(O1)C2=CC(=CC=C2)F[1] |

| InChIKey | HNBRZCKMGQHNJA-UHFFFAOYSA-N[1] |

Molecular Structure:

Caption: 2D structure of 2-(3-Fluorophenyl)oxirane.

Physicochemical Properties

The physical properties of 2-(3-Fluorophenyl)oxirane are crucial for its handling, reaction setup, and purification. The presence of the polar C-F bond and the oxirane's ether linkage influences its boiling point and solubility.

| Property | Value |

| Molecular Weight | 138.14 g/mol [1] |

| Appearance | Colorless to pale yellow liquid (typical) |

| Density | ~1.17 g/mL (estimated, similar to isomers) |

| Boiling Point | ~92 °C at 14 mmHg (estimated, similar to isomers) |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate). Sparingly soluble in water. |

Synthesis and Mechanistic Insights

The most direct and common route to 2-(3-Fluorophenyl)oxirane is the epoxidation of its corresponding alkene, 3-fluorostyrene. This reaction is a cornerstone of synthetic organic chemistry.

Core Causality: The Epoxidation Reaction

The conversion of an alkene to an epoxide is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism is a concerted electrophilic addition where the alkene's π-bond acts as a nucleophile, attacking the terminal oxygen of the peroxy acid. This oxygen is electrophilic due to the electron-withdrawing effect of the adjacent carbonyl and peroxide groups. The entire process occurs in a single, concerted step, often referred to as the "Butterfly" mechanism, which ensures the stereochemistry of the alkene is retained in the epoxide product (though not relevant for this terminal alkene).

Caption: Workflow of 3-fluorostyrene epoxidation.

Self-Validating Experimental Protocol: Synthesis

This protocol describes a standard laboratory procedure for the synthesis of 2-(3-Fluorophenyl)oxirane. The inclusion of a buffer is critical; m-CPBA reactions generate m-chlorobenzoic acid as a byproduct. This acid can catalyze the premature ring-opening of the newly formed epoxide. A mild base, like sodium bicarbonate, neutralizes this acid, preserving the product.

Materials:

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel

Procedure:

-

Reaction Setup: Dissolve 3-fluorostyrene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: In a separate flask, dissolve m-CPBA (1.2 eq) in DCM. Transfer this solution to an addition funnel and add it dropwise to the stirred styrene solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-fluorostyrene) is consumed.

-

Workup - Quenching: Upon completion, cool the mixture back to 0 °C. Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to destroy any excess peroxide. Stir for 15 minutes.

-

Workup - Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) to remove the m-chlorobenzoic acid byproduct, and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is typically purified by flash column chromatography on silica gel to yield the pure 2-(3-Fluorophenyl)oxirane.

Core Reactivity and Applications in Drug Discovery

The synthetic utility of 2-(3-Fluorophenyl)oxirane stems from the high ring strain of the epoxide, which makes it susceptible to nucleophilic attack. This ring-opening reaction is a powerful tool for constructing more complex molecules.

Mechanism: Nucleophilic Ring-Opening

The regioselectivity of the ring-opening is dictated by the reaction conditions:

-

Basic/Nucleophilic Conditions: The nucleophile attacks the less sterically hindered carbon (the terminal CH₂ group). This is a classic Sₙ2 reaction.

-

Acidic Conditions: The epoxide oxygen is first protonated, making the ring more reactive. The nucleophile then attacks the more substituted carbon (the benzylic carbon). This is because the positive charge in the transition state is better stabilized at the benzylic position, giving the reaction Sₙ1-like character.

The electron-withdrawing nature of the 3-fluorophenyl group further enhances the electrophilicity of the benzylic carbon, making it particularly susceptible to attack under acidic conditions.

Caption: Regioselectivity in epoxide ring-opening.

Application: Synthesis of β-Amino Alcohols

A primary application of this building block is in the synthesis of 2-amino-1-phenylethanol derivatives, a scaffold present in numerous pharmaceuticals (e.g., beta-blockers, bronchodilators). Reacting 2-(3-Fluorophenyl)oxirane with an amine opens the ring to form the corresponding β-amino alcohol, cleanly introducing the fluorinated aryl group and a hydroxyl-bearing stereocenter.

Illustrative Protocol: Amine Ring-Opening

Materials:

-

2-(3-Fluorophenyl)oxirane (1.0 eq)

-

Isopropylamine (2.0 eq)

-

Isopropanol (or another suitable protic solvent)

-

Round-bottom flask with reflux condenser

Procedure:

-

Reaction Setup: Combine 2-(3-Fluorophenyl)oxirane (1.0 eq) and isopropanol in a round-bottom flask.

-

Reagent Addition: Add isopropylamine (2.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring by TLC.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess amine under reduced pressure.

-

Purification: The crude product can be purified by crystallization or column chromatography to yield 1-((3-fluorophenyl)methylamino)propan-2-ol.

Safety and Handling

2-(3-Fluorophenyl)oxirane is a reactive and hazardous chemical. Strict adherence to safety protocols is mandatory. Epoxides, in general, are considered alkylating agents and should be handled with care.

GHS Hazard Information

The Globally Harmonized System (GHS) classification for this compound indicates significant hazards.[1]

| Hazard Code | Description |

| H227 | Combustible liquid |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H314 | Causes severe skin burns and eye damage |

| H332 | Harmful if inhaled |

Handling and PPE:

-

Engineering Controls: Always handle this chemical in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes.

-

Respiratory Protection: If there is a risk of inhalation, use a respirator with an appropriate organic vapor cartridge.

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Keep away from acids, bases, and oxidizing agents.

Conclusion

2-(3-Fluorophenyl)oxirane is a valuable and versatile building block for organic synthesis and drug discovery. Its utility is defined by the predictable reactivity of the epoxide ring and the beneficial properties imparted by the fluorine substituent. A thorough understanding of its synthesis, handling requirements, and reaction mechanisms, particularly the regioselectivity of its ring-opening, allows chemists to effectively leverage this synthon in the creation of complex and biologically active molecules.

References

-

PubChem. (n.d.). 2-(3-Fluorophenyl)oxirane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Register. (n.d.). Oxirane, 2-(2-fluorophenyl)-. Retrieved from [Link]

-

Gesher. (n.d.). Understanding the Properties and Applications of 3-Fluorostyrene. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluorostyrene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Fundamental Reactivity of the Epoxide Ring in Fluorophenyl Derivatives: A Mechanistic and Practical Exploration

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms onto a phenyl ring attached to an epoxide dramatically alters the oxirane's fundamental reactivity. This guide provides an in-depth exploration of the electronic effects imparted by fluorine substitution and the resulting consequences for epoxide ring-opening reactions. We will dissect the mechanistic dichotomy between acid- and base-catalyzed pathways, explore the regiochemical and stereochemical outcomes, and provide field-proven protocols for synthetic application. This document is intended for researchers, medicinal chemists, and process development scientists seeking to understand and exploit the unique chemical behavior of fluorophenyl epoxides in modern drug discovery and development.

The Core Principle: Electronic Perturbation by Fluorine

The three-membered epoxide ring is inherently strained, making it susceptible to nucleophilic attack.[1] When a phenyl group is attached, the benzylic carbon becomes a key site for reactivity. The introduction of fluorine, the most electronegative element, to this phenyl ring introduces powerful, distance-dependent electronic effects that are central to understanding the epoxide's behavior.

-

Inductive Effect (-I): Fluorine strongly withdraws electron density through the sigma bond network. This effect is most pronounced at the ortho and meta positions and deactivates the aromatic ring, making the epoxide carbons more electrophilic.

-

Mesomeric Effect (+M): Through its lone pairs, fluorine can donate electron density into the pi system of the phenyl ring. This effect is strongest at the para position and can partially counteract the inductive withdrawal.

The interplay of these effects modulates the stability of potential cationic intermediates and the electrophilicity of the epoxide carbons, thereby dictating the regioselectivity of ring-opening reactions. For instance, the strong electron-withdrawing nature of a trifluoromethyl (CF3) group significantly lowers the LUMO energy level of the molecule, enhancing its reactivity toward nucleophiles.[2][3]

Caption: Logical flow of fluorine's electronic influence on epoxide reactivity.

Mechanistic Pathways of Ring-Opening

The outcome of a ring-opening reaction on a fluorophenyl epoxide is critically dependent on the reaction conditions, primarily whether they are acidic or basic.

Acid-Catalyzed Ring-Opening: The SN1-like Pathway

Under acidic conditions, the epoxide oxygen is first protonated, creating a much better leaving group.[4][5] The subsequent C-O bond cleavage has significant SN1 character, proceeding through a transition state with substantial positive charge buildup on the most stable carbon atom. For fluorophenyl epoxides, this is invariably the benzylic carbon, which is stabilized by the aromatic ring.

Causality: The nucleophile will preferentially attack the more substituted (benzylic) carbon. The presence of electron-withdrawing fluorine atoms can slightly destabilize this developing positive charge compared to a non-fluorinated styrene oxide, but the benzylic position remains the overwhelming site of attack due to resonance stabilization.[6] Fluorinated alcohol solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are particularly effective at promoting this pathway by stabilizing the charged transition state through strong hydrogen bonding.[6][7]

Base-Catalyzed Ring-Opening: The SN2 Pathway

Under basic or neutral conditions with a strong nucleophile, the reaction follows a classic SN2 mechanism.[4][5] The nucleophile directly attacks one of the epoxide carbons, simultaneously displacing the oxygen atom.

Causality: Steric hindrance is the dominant factor in this mechanism. The nucleophile will attack the less sterically hindered carbon atom. For fluorophenyl epoxides (e.g., fluorostyrene oxides), this is the terminal (non-benzylic) carbon. The strong electron-withdrawing effect of the fluorophenyl group makes both epoxide carbons more electrophilic, but sterics govern the regioselectivity.[2][3] This results in a product that is the constitutional isomer of the one formed under acidic conditions.

Caption: Contrasting mechanisms for acid- vs. base-catalyzed ring-opening.

Regioselectivity Data Summary

The choice of catalyst and conditions provides a powerful tool for controlling the regiochemical outcome of the reaction.

| Substrate | Conditions | Dominant Mechanism | Site of Nucleophilic Attack | Primary Product | Reference |

| 4-Fluorostyrene Oxide | H₂SO₄ (cat.), H₂O/MeOH | SN1-like | Benzylic Carbon | 1-(4-fluorophenyl)ethane-1,2-diol | [4][5] |

| 4-Fluorostyrene Oxide | NaOH, H₂O/MeOH | SN2 | Terminal Carbon | 2-(4-fluorophenyl)ethane-1,2-diol | [4][5] |

| 3-(Trifluoromethyl)styrene Oxide | HCl (anhydrous) | SN1-like | Benzylic Carbon | 2-chloro-1-(3-(trifluoromethyl)phenyl)ethanol | [5] |

| 3-(Trifluoromethyl)styrene Oxide | NaOMe, MeOH | SN2 | Terminal Carbon | 1-methoxy-2-(3-(trifluoromethyl)phenyl)ethanol | [4] |

Advanced Applications & Protocols

Enantioselective Fluoride Ring-Opening

A significant application in medicinal chemistry is the synthesis of chiral β-fluoroalcohols. This can be achieved through the enantioselective ring-opening of meso-epoxides or the kinetic resolution of racemic terminal epoxides.[8] A cooperative dual-catalyst system, often employing a chiral (salen)Co complex and a chiral amine, has proven highly effective.[9][10]

Causality: In this system, an amine cocatalyst and an alcohol generate a reactive HF species from a latent source like benzoyl fluoride.[9] The chiral Lewis acid ((salen)Co complex) coordinates to the epoxide, activating it and creating a chiral environment. This dual activation controls the facial selectivity of the fluoride nucleophile's attack, leading to high enantiomeric excess (ee).[10]

Protocol: Kinetic Resolution of 4-Fluorostyrene Oxide

This protocol is a self-validating system designed for achieving high enantioselectivity. The progress can be monitored by chiral GC or HPLC to determine both conversion and the ee of the remaining epoxide and the product fluorohydrin.

Materials:

-

Racemic 4-fluorostyrene oxide

-

(R,R)-(salen)Co(III)OAc (Lewis acid catalyst, 2 mol%)

-

DBN (1,5-Diazabicyclo[4.3.0]non-5-ene, achiral cocatalyst, 1.6 mol%)[10]

-

Benzoyl fluoride (latent fluoride source, 0.6 equiv)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP, 1.0 equiv)

-

Toluene (anhydrous)

Step-by-Step Methodology:

-

Catalyst Preparation: To an oven-dried vial under an inert atmosphere (N₂ or Ar), add (R,R)-(salen)Co(III)OAc (0.02 mmol, 2 mol%) and DBN (0.016 mmol, 1.6 mol%).

-

Solvent & Reagent Addition: Add anhydrous toluene (2.0 mL). Stir for 5 minutes to dissolve. Add HFIP (1.0 mmol, 1.0 equiv).

-

Substrate Addition: Add racemic 4-fluorostyrene oxide (1.0 mmol, 1.0 equiv) to the catalyst solution.

-

Initiation: Add benzoyl fluoride (0.6 mmol, 0.6 equiv) dropwise to initiate the reaction. The use of a substoichiometric amount of the fluoride source is key for achieving high kinetic resolution.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by taking aliquots every 2 hours and analyzing by chiral GC. The goal is to stop the reaction at ~50% conversion to maximize the yield and ee of the recovered, unreacted epoxide.

-

Workup: Once ~50% conversion is reached, quench the reaction by adding saturated NaHCO₃ solution (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to separate the unreacted (S)-4-fluorostyrene oxide from the product, (R)-2-fluoro-1-(4-fluorophenyl)ethanol.

Caption: Experimental workflow for the kinetic resolution of a fluorophenyl epoxide.

Biocatalytic Hydrolysis

An increasingly important green chemistry approach is the use of enzymes, specifically epoxide hydrolases (EHs), for the kinetic resolution of racemic fluorophenyl epoxides.[11] These enzymes catalyze the addition of water to one enantiomer of the epoxide with high selectivity, leaving the other enantiomer unreacted and in high enantiopurity.[12]

Causality: The active site of the enzyme creates a chiral environment that preferentially binds and orients one enantiomer for nucleophilic attack by an active site residue (e.g., aspartate), followed by hydrolysis. For example, many microbial EHs show high enantioselectivity in the hydrolysis of styrene oxide and its derivatives.[13][14] This method avoids the use of heavy metal catalysts and organic solvents, operating in aqueous buffer at mild temperatures.

Conclusion

The presence of a fluorophenyl substituent provides a powerful handle to control the reactivity and selectivity of epoxide ring-opening reactions. By understanding the fundamental electronic principles, chemists can rationally select acidic or basic conditions to access specific constitutional isomers. Furthermore, advanced catalytic methods, both chemical and biological, enable precise control over stereochemistry, providing access to valuable, enantioenriched building blocks for pharmaceutical and materials science applications. The predictable nature of these reactions, grounded in well-understood mechanistic principles, makes fluorophenyl epoxides reliable and versatile intermediates in modern organic synthesis.

References

-

Kalek, M., & Doyle, A. G. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society. [Link]

-

Doyle, A. G., & Jacobsen, E. N. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society. [Link]

-

Kaur, N. (2016). Ring opening of epoxides with C-nucleophiles. PubMed. [Link]

-

Kalek, M., & Doyle, A. G. (2011). Mechanistic Investigations of Cooperative Catalysis in the Enantioselective Fluorination of Epoxides. The Doyle Group, Princeton University. [Link]

-

D'Auria, M., et al. (2020). Different protocols for the nucleophilic ring-opening reaction of epoxides. ResearchGate. [Link]

-

LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

-

Katagiri, T., et al. (2024). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journal of Organic Chemistry. [Link]

-

Haufe, G. (2000). Ring opening of fluorinated epoxides 22 and 24 with pyridine/9HF. ResearchGate. [Link]

-

McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. [Link]

-

Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

-

Doyle, A. G., & Jacobsen, E. N. (2014). Fluoride Ring‐Opening Kinetic Resolution of Terminal Epoxides: Preparation of (S)‐2‐Fluoro‐1‐Phenylethanol. Semantic Scholar. [Link]

-

Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. ARKIVOC. [Link]

-

Bernard-Gauthier, V., et al. (2018). Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. PMC - NIH. [Link]

-

Dover, T. L., et al. (2021). Fluorinated alcohols: Powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. ResearchGate. [Link]

-

Katagiri, T., et al. (2024). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. PMC - NIH. [Link]

-

Pescatori, M., et al. (2018). Kinetic Resolution of Epoxides with CO2 Catalyzed by a Chiral‐at‐Iridium Complex. ResearchGate. [Link]

-

Pescatori, M., et al. (2019). Kinetic Resolution of Epoxides with CO2 Catalyzed by a Chiral-at-Iridium Complex. ChemSusChem. [Link]

-

Chen, Y., et al. (2022). Enantioselective Hydrolysis of Styrene Oxide and Benzyl Glycidyl Ether by a Variant of Epoxide Hydrolase from Agromyces mediolanus. MDPI. [Link]

-

LibreTexts. (2020). 15.7: Synthesis of Epoxides. Chemistry LibreTexts. [Link]

-

Ruhr University Bochum. (2025). Converting toxic styrene oxide into attractive compounds. RUB Newsportal. [Link]

-

De Vrese, N., et al. (2007). Biocatalysis of nitro substituted styrene oxides by non-conventional yeasts. ResearchGate. [Link]

-

Panke, S., et al. (1998). Towards a Biocatalyst for (S)-Styrene Oxide Production: Characterization of the Styrene Degradation Pathway of Pseudomonas sp. Strain VLB120. Applied and Environmental Microbiology. [Link]

-

Panke, S., et al. (1998). Towards a biocatalyst for (S)-styrene oxide production: characterization of the styrene degradation pathway of Pseudomonas sp. strain VLB120. PubMed. [Link]

Sources

- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 2. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]

- 3. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 10. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Towards a Biocatalyst for (S)-Styrene Oxide Production: Characterization of the Styrene Degradation Pathway of Pseudomonas sp. Strain VLB120 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Towards a biocatalyst for (S)-styrene oxide production: characterization of the styrene degradation pathway of Pseudomonas sp. strain VLB120 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 2-(3-Fluorophenyl)oxirane Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract: The strategic incorporation of reactive electrophilic warheads and bioisosteric modifications represents a cornerstone of modern medicinal chemistry. This guide delves into the therapeutic promise of 2-(3-fluorophenyl)oxirane derivatives, a chemical class that marries the covalent-binding potential of the oxirane ring with the advantageous pharmacokinetic profile conferred by fluorine substitution. We will explore the synthesis, survey the landscape of potential biological activities from oncology to neuroscience, and provide detailed, field-proven protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutics.

Foundational Principles: The Synergy of Oxirane and Fluorine

The design of 2-(3-fluorophenyl)oxirane derivatives is predicated on two powerful concepts in drug discovery: targeted covalent inhibition and fluorine-enhanced pharmacology.

The Oxirane Moiety: A Tunable Covalent Warhead The three-membered oxirane (epoxide) ring is an electrophilic species susceptible to nucleophilic attack by amino acid residues such as cysteine, histidine, and lysine on protein targets. This reactivity allows for the formation of a stable, covalent bond, leading to irreversible inhibition. Unlike indiscriminate alkylating agents, the reactivity of the oxirane can be modulated by the adjacent aromatic system, enabling the design of highly selective targeted covalent inhibitors. Aromaticity, in particular, has been identified as a key predictor of potency for both the cytotoxic and apoptotic potential of oxirane-containing compounds.[1]